molecular formula C17H20F3N5O3S B2454215 N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1788772-72-4

N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No.: B2454215
CAS No.: 1788772-72-4
M. Wt: 431.43
InChI Key: NMDHWQJOAMFDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a high-purity chemical compound offered for research and further manufacturing applications. This synthetic molecule features a piperazine core bearing a 4-(trifluoromethoxy)phenylsulfonyl group and is linked to a pyridazine ring system with a dimethylamino substituent. This specific structure, incorporating both a sulfonamide and a trifluoromethoxy group, suggests potential for high biochemical activity and stability, making it a compound of significant interest in medicinal chemistry and drug discovery research. It is structurally analogous to other documented pyridazine- and piperazine-based molecules that have been investigated as modulators of various biological pathways. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool for in vitro studies to investigate kinase inhibition, protease interactions, or other cellular signaling processes. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers handling this compound should adhere to appropriate safety protocols as outlined in the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

N,N-dimethyl-5-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O3S/c1-23(2)16-11-13(12-21-22-16)24-7-9-25(10-8-24)29(26,27)15-5-3-14(4-6-15)28-17(18,19)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDHWQJOAMFDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and inflammation. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine core, a piperazine moiety, and a trifluoromethoxy-substituted phenyl group. Its molecular formula is C17H20F3N5O2S, and it has a molecular weight of approximately 403.43 g/mol. The trifluoromethoxy group contributes to its lipophilicity, which may enhance its bioavailability.

Research indicates that this compound acts primarily through the inhibition of pro-inflammatory cytokines and the modulation of glial cell activity. In particular, it has been shown to selectively inhibit the production of interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in activated glia without disrupting beneficial glial functions . This selective inhibition suggests its potential as an anti-inflammatory agent in neurodegenerative diseases characterized by excessive glial activation.

Anti-inflammatory Activity

One notable study demonstrated that derivatives of pyridazine compounds exhibit significant anti-inflammatory properties. The compound reduced the levels of inflammatory markers in various experimental models, indicating its potential utility in treating conditions like multiple sclerosis or Alzheimer's disease where inflammation plays a critical role .

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate oxidative stress pathways and enhance cellular resilience against neurotoxic agents .

Study 1: Glial Activation Inhibition

In a controlled study involving glial cells treated with lipopolysaccharide (LPS), the compound significantly lowered IL-1β production by approximately 60% compared to untreated controls. This suggests that it could be effective in reducing neuroinflammation in vivo .

Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of neuronal damage. Behavioral assays indicated enhanced memory retention and learning capabilities following treatment, supporting its potential as a therapeutic agent for neurodegenerative disorders .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionIC50 (µM)Therapeutic Use
This compoundInhibition of IL-1β production10Neuroinflammation
CGP 28238Anti-inflammatory0.05Arthritis
BAY-069Dual BCAT inhibitor0.003Cancer

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that compounds with similar structures to N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine exhibit significant anticancer properties. For instance, a related N-Aryl compound demonstrated substantial growth inhibition against various cancer cell lines, suggesting a potential for development as an anticancer agent . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Antifungal Properties:
Research has shown that pyridine-sulfonamide derivatives can possess antifungal activity. Compounds synthesized with a pyridine-3-sulfonamide scaffold displayed efficacy against Candida species, outperforming traditional antifungals like fluconazole in some cases . This suggests that derivatives of this compound could be explored for antifungal applications.

Pharmacological Insights

Biological Activity Spectrum:
The biological activity of sulfonamide derivatives has been well documented, showcasing a range of effects including antibacterial, antidiabetic, and anti-inflammatory properties . The presence of the trifluoromethoxy group in the structure may enhance the compound's interaction with biological targets, potentially leading to increased potency and selectivity.

Docking Studies:
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies help elucidate the compound's mechanism of action and inform further modifications to improve efficacy .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of compounds like this compound. Variations in substituents, such as different sulfonamide groups or modifications to the piperazine moiety, can significantly influence activity profiles against various biological targets .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityRelated compounds showed growth inhibition percentages ranging from 51% to 86% against multiple cancer cell lines .
Study 2 Antifungal PropertiesPyridine-sulfonamide derivatives exhibited MIC values ≤ 25 µg/mL against Candida species, indicating superior efficacy compared to fluconazole .
Study 3 Molecular DockingDocking studies revealed strong binding interactions with target enzymes, suggesting potential therapeutic applications .

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